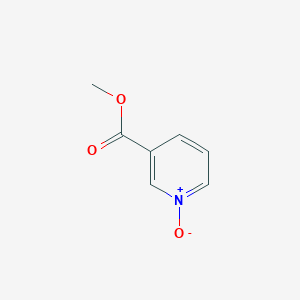

Methyl nicotinate 1-oxide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 1-oxidopyridin-1-ium-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(9)6-3-2-4-8(10)5-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBKAFFMAQAFGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C[N+](=CC=C1)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15905-18-7 |

Source

|

| Record name | 3-Pyridinecarboxylic acid, methyl ester, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl nicotinate 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl Nicotinate 1-Oxide

Executive Summary

Methyl nicotinate 1-oxide (CAS: 3099-22-3) is a pivotal intermediate in heterocyclic chemistry, serving as a precursor for functionalized pyridine derivatives and a metabolite in pharmacological studies of nicotinic acid esters. This guide outlines two distinct synthetic pathways: the mCPBA oxidation (Gold Standard for laboratory scale) and the Urea-Hydrogen Peroxide (UHP) method (Green Chemistry/Scalable).

Critical Advisory: Unlike simple pyridines, the presence of the methoxycarbonyl group at the C3 position introduces a susceptibility to hydrolysis. Conventional oxidation using aqueous hydrogen peroxide in acidic reflux is contraindicated for high-purity synthesis of the ester, as it promotes conversion to nicotinic acid N-oxide.

Chemical Fundamentals & Reactivity

The N-oxidation of methyl nicotinate involves the electrophilic attack of an oxidant upon the lone pair of the pyridine nitrogen.

-

Substrate: Methyl nicotinate (Electron-deficient pyridine ring due to the ester group).

-

Reactivity: The electron-withdrawing ester group at C3 decreases the basicity and nucleophilicity of the ring nitrogen compared to unsubstituted pyridine. Consequently, strong electrophilic oxidants (peracids) are required.

-

Selectivity: The reaction must avoid hydrolysis of the ester functionality (

).

Reaction Mechanism

The mechanism proceeds via a concerted

Figure 1: Mechanistic pathway of N-oxidation via peracid attack. The nitrogen lone pair acts as the nucleophile.

Protocol A: mCPBA Oxidation (Laboratory Standard)

Context: This method is preferred for milligram to gram-scale synthesis due to mild conditions (room temperature) and high conversion rates.

Reagents

-

Methyl nicotinate (1.0 equiv)

-

m-Chloroperoxybenzoic acid (mCPBA) (1.2 - 1.5 equiv, 77% max purity grade)

-

Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Methodology

-

Dissolution: Dissolve methyl nicotinate (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Add mCPBA (12-15 mmol) portion-wise over 15 minutes. Note: Adding as a solid is standard, but pre-dissolving in DCM prevents local concentration spikes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 3–12 hours.

-

Validation: Monitor by TLC (DCM:MeOH 95:5). The N-oxide is significantly more polar (lower

) than the starting material.

-

-

Quenching & Workup (Critical Step):

-

The reaction mixture contains m-chlorobenzoic acid (mCBA) as a precipitate and in solution.

-

Filtration: If heavy precipitate forms, filter through a sintered glass funnel (removes bulk mCBA).

-

Wash: Transfer filtrate to a separatory funnel. Wash 3x with saturated

solution.[2] Why: This converts acidic mCBA to its water-soluble sodium salt, removing it from the organic layer. -

Wash 1x with Brine (

).

-

-

Isolation: Dry the organic layer over

, filter, and concentrate in vacuo. -

Purification: If mCBA persists (visible as white needles in the crude), purify via flash column chromatography (Gradient: 100% DCM

5% MeOH/DCM).

Protocol B: Urea-Hydrogen Peroxide (UHP) (Green/Scalable)

Context: For larger scales (>10g), mCPBA becomes hazardous (shock sensitive) and expensive. The UHP method generates the peracid in situ using a stable, solid form of

Reagents

-

Methyl nicotinate (1.0 equiv)

-

Urea-Hydrogen Peroxide complex (UHP) (2.0 equiv)

-

Phthalic Anhydride or Maleic Anhydride (1.0 - 1.2 equiv)

-

Solvent: Methanol or Ethyl Acetate

Step-by-Step Methodology

-

Preparation: Suspend methyl nicotinate and phthalic anhydride in Methanol or Ethyl Acetate at room temperature.

-

Activation: Add UHP in a single portion.

-

Mechanism:[3] UHP reacts with phthalic anhydride to generate monoperoxyphthalic acid in situ, which acts as the oxidant.

-

-

Reaction: Stir at ambient temperature. Reaction times may be longer than mCPBA (12–24 hours).

-

Workup:

-

Filter off the insoluble phthalic acid byproduct (which precipitates as the reaction proceeds).

-

Concentrate the filtrate.

-

Redissolve in DCM and wash with

to remove residual phthalic acid.

-

-

Advantage: This method avoids the handling of concentrated liquid hydrogen peroxide and minimizes explosion risks associated with dry mCPBA.

Purification & Characterization Workflow

The polarity shift upon N-oxidation is the primary handle for purification.

Figure 2: Purification logic flow emphasizing the removal of acidic byproducts via alkaline wash.

Analytical Data Profile

The following data confirms the identity of Methyl Nicotinate 1-Oxide.

| Technique | Parameter | Observation/Value | Interpretation |

| HPLC | Retention Time | Earlier than SM (Reverse Phase) | N-oxide is more polar than the pyridine ester. |

| 1H NMR | Chemical Shift | The proton | |

| 1H NMR | Methoxy Group | Confirms integrity of the methyl ester (no hydrolysis). | |

| IR | N-O Stretch | Strong characteristic diagnostic band. | |

| IR | C=O Stretch | Ester carbonyl retention. | |

| MS | m/z (ESI+) | 154.05 | Molecular ion corresponds to M (137) + Oxygen (16). |

Critical Analysis: The Hydrolysis Risk

A common error in N-oxide synthesis is the use of Method C: Acetic Acid /

-

Failure Mode: The combination of heat (reflux), water (from 30%

), and acid (acetic acid) creates perfect conditions for acid-catalyzed ester hydrolysis. -

Result: The product will be contaminated with, or fully converted to, Nicotinic Acid N-oxide (

instead of -

Recommendation: Strictly adhere to anhydrous or non-acidic conditions (Method A or B) to preserve the ester moiety.

References

-

Synthesis of Pyridine N-Oxides (mCPBA Protocol)

- Source: Royal Society of Chemistry (RSC)

- Relevance: Provides detailed mCPBA oxidation protocols for substituted methyl nicotin

-

URL:[Link]

-

Urea-Hydrogen Peroxide (UHP)

- Source: MDPI, Molecules.

- Relevance: Validates the UHP/Anhydride system as a mild, green alternative for N-oxid

-

URL:[Link]

-

Hydrolysis Kinetics of Nicotinate Esters

-

Spectroscopic Data (NMR/IR)

- Source: National Institutes of Health (NIH), PubChem.

- Relevance: Provides baseline spectral data for the starting material and derivatives for characteriz

-

URL:[Link]

Sources

physical properties of methyl nicotinate 1-oxide

[1]

Executive Summary

Methyl nicotinate 1-oxide (CAS 15905-18-7) is the N-oxide derivative of methyl nicotinate. Unlike its parent compound, which is a well-known rubefacient and vasodilator, the 1-oxide derivative primarily serves as a high-value synthetic intermediate in the development of complex pharmaceuticals, including retinoids and antibiotics. Its distinct polarity and reactivity profile—driven by the zwitterionic N-oxide moiety—require specific handling and characterization protocols distinct from those of standard pyridine esters. This guide provides a definitive reference for its physical properties, synthesis, and identification.

Chemical Identity & Structural Analysis[2][3]

The compound consists of a pyridine ring substituted with a methyl ester at the C3 position and an N-oxide function at the N1 position. The N-oxide introduces significant dipolar character to the molecule, altering its solubility and melting point relative to the parent methyl nicotinate.

| Parameter | Data |

| IUPAC Name | 3-(Methoxycarbonyl)pyridine 1-oxide |

| Common Name | Methyl nicotinate 1-oxide |

| CAS Number | 15905-18-7 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| SMILES | COC(=O)C1=C=CC=C1 |

| Structural Feature | Zwitterionic N-O bond; Electron-withdrawing Ester |

Physicochemical Profile

The physical properties of methyl nicotinate 1-oxide are dominated by the N-oxide functionality, which increases the melting point and polarity compared to methyl nicotinate (MP ~39°C).

Solid-State Properties

| Property | Value / Observation | Notes |

| Melting Point | 97–98 °C | Recrystallized from Ethyl Acetate [1]. |

| Appearance | White to off-white crystalline solid | Hygroscopic tendency due to N-oxide polarity. |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | Higher density than parent ester due to dipole packing. |

Solution Properties

| Property | Value / Observation | Implications |

| Solubility | Soluble in DCM, Chloroform, Methanol. | DCM is the preferred solvent for synthesis and extraction. |

| pKa (Predicted) | -0.14 ± 0.10 | Significantly less basic than methyl nicotinate (pKa ~3.1) due to the oxygen atom on nitrogen. |

| LogP (Predicted) | -0.5 to 0.2 | Lower lipophilicity than methyl nicotinate (LogP ~0.8) due to charge separation. |

Synthesis & Manufacturing Protocol

The most reliable synthesis method for methyl nicotinate 1-oxide utilizes meta-chloroperoxybenzoic acid (mCPBA) as the oxidant. This method is preferred over hydrogen peroxide/acetic acid protocols because it proceeds under mild conditions in non-aqueous solvents, minimizing the risk of hydrolyzing the methyl ester group.

Reaction Pathway Diagram

The following diagram illustrates the direct oxidation pathway and the purification logic.

Caption: Synthesis of Methyl Nicotinate 1-Oxide via mCPBA oxidation, highlighting the critical bicarbonate wash step to remove byproducts.

Step-by-Step Protocol

-

Preparation: Dissolve 1.0 equivalent of methyl nicotinate in Dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Oxidation: Slowly add 1.1–1.2 equivalents of mCPBA (meta-chloroperoxybenzoic acid) portion-wise.

-

Note: Maintain temperature <5°C during addition to prevent exotherms.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–16 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS.

-

Workup (Critical Step):

-

The reaction mixture will contain solid m-chlorobenzoic acid (byproduct).

-

Wash the organic layer vigorously with saturated aqueous NaHCO₃ (Sodium Bicarbonate). This converts the acidic byproduct into water-soluble sodium m-chlorobenzoate.

-

Repeat wash until the aqueous layer is basic.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Crystallization: Recrystallize the crude solid from Ethyl Acetate to obtain pure white crystals (MP 97–98°C).

Characterization & Identification Logic

To validate the identity of methyl nicotinate 1-oxide, researchers should look for specific diagnostic shifts in the spectral data that confirm N-oxidation.

1H NMR Diagnostics

N-oxidation significantly alters the chemical environment of the pyridine ring protons.

-

H-2 and H-6 Protons: These protons (adjacent to Nitrogen) typically shift downfield (deshielded) relative to the parent pyridine due to the inductive effect of the positive charge on the nitrogen, although this is partially mitigated by the back-bonding of the oxygen.

-

Loss of Basicity: Unlike methyl nicotinate, the N-oxide will not show significant shift changes if a drop of D₂O/acid is added, as the N-oxide is already "quaternized" in a sense.

Mass Spectrometry (MS)

-

Molecular Ion: Look for m/z 154 [M+H]⁺ in ESI+.

-

Oxygen Loss: A characteristic fragmentation pattern for N-oxides is the loss of oxygen (M-16), resulting in a peak at m/z 138 (reverting to the parent ester).

Electronic Structure Diagram

Understanding the resonance allows for better prediction of reactivity (e.g., electrophilic substitution).

Caption: The N-oxide moiety exhibits resonance that increases electron density on the oxygen while activating the ring positions 2 and 4.

Applications in Drug Development[1]

Methyl nicotinate 1-oxide is not merely a metabolite; it is a scaffold for "Retrometabolic Drug Design."

-

Prodrug Strategies: The N-oxide can be reduced in vivo back to the active methyl nicotinate, potentially altering the pharmacokinetic profile or half-life of the vasodilator effect.

-

Synthetic Building Block: It is used to introduce cyano groups via the Reissert-Henze reaction (reaction with TMSCN and dimethylcarbamoyl chloride) to form 2-cyanonicotinates, which are precursors to complex heterocycles [1].

References

-

ChemicalBook. (2024).[1] Methyl nicotinate 1-oxide Product Description & Properties. Retrieved from

-

National Institutes of Health (NIH). Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes. (Describes use of Methyl nicotinate 1-oxide as starting material).[2][3] Retrieved from

-

Sigma-Aldrich. Methyl Nicotinate 1-oxide Product Specification. Retrieved from

Sources

- 1. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 2. US20060270637A1 - Hydroxymethyl substituted dihydroisoxazole derivatives useful as antibiotic agents - Google Patents [patents.google.com]

- 3. Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of Methyl Nicotinate 1-Oxide: A Technical Guide

Executive Summary

In drug discovery and metabolic profiling, pyridine N-oxides represent a critical structural motif. They often appear as oxidative metabolites of pyridine-containing drugs or serve as versatile synthetic intermediates for functionalizing the pyridine ring (e.g., via Meisenheimer rearrangement).

This guide details the structural elucidation of methyl nicotinate 1-oxide (also known as methyl 3-pyridinecarboxylate 1-oxide). Unlike a standard certificate of analysis, this document deconstructs the causality behind the analytical data. We will establish the structure not just by observing peaks, but by validating the chemical changes—specifically the electronic impact of the N-oxide moiety on the aromatic system—that confirm the transformation from methyl nicotinate.

Synthetic Pathway & Isolation Strategy

To ensure the integrity of the characterization, we must first establish the provenance of the material. The most reliable laboratory-scale synthesis involves the direct oxidation of methyl nicotinate using meta-chloroperoxybenzoic acid (m-CPBA). This method is preferred over H₂O₂/acetic acid for small-scale characterization due to milder conditions and easier workup.

Experimental Protocol (Self-Validating)

-

Precursor: Methyl Nicotinate (MW 137.14)

-

Reagent: m-CPBA (77% max, excess)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of methyl nicotinate in 50 mL DCM. Cool to 0°C.

-

Oxidation: Add 1.2 equivalents of m-CPBA portion-wise over 15 minutes. The reaction is exothermic; temperature control prevents over-oxidation or side reactions.

-

Monitoring: Stir at room temperature (RT) for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower R_f) than the starting pyridine.

-

Workup (Critical Step):

-

Wash with saturated aqueous NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct.[1] Validation: Acidification of the aqueous wash should precipitate white m-chlorobenzoic acid, confirming consumption of oxidant.

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethyl Acetate.

-

Target Melting Point: 97–98°C [1].[2]

-

Synthesis Workflow Diagram

Figure 1: Validated synthesis and isolation workflow for Methyl Nicotinate 1-Oxide.

Structural Elucidation: The Analytical Triad

We employ a "Triad of Evidence" approach: Mass Spectrometry (Molecular Weight), IR (Functional Groups), and NMR (Connectivity & Electronic Environment).

Phase 1: Mass Spectrometry (MS)

Objective: Confirm molecular formula (C₇H₇NO₃) and N-oxide functionality.

-

Molecular Ion (M+): Expect a peak at m/z 153 .

-

Fragmentation Pattern:

-

[M - 16]⁺ (m/z 137): Loss of oxygen. This is the diagnostic fragmentation for N-oxides, often reverting to the pyridine radical cation [2].

-

[M - 31]⁺ (m/z 122): Loss of the methoxy group (-OCH₃) from the ester.

-

[M - 16 - 31]⁺ (m/z 106): Sequential loss of oxygen and methoxy (nicotinoyl cation).

-

Phase 2: Infrared Spectroscopy (IR)

Objective: Confirm the presence of the ester and the N-oxide bond.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O[3][4] Stretch | 1720–1735 | Strong ester carbonyl band. Consistent with precursor. |

| N–O Stretch | 1200–1300 | New diagnostic band. Strong stretching vibration characteristic of pyridine N-oxides [3]. |

| C=C / C=N | 1400–1600 | Aromatic ring skeletal vibrations.[4] |

Phase 3: NMR Spectroscopy (The Definitive Proof)

Objective: Validate the N-oxide position via electronic shielding effects.

The N-Oxide Effect:

In a standard pyridine, the nitrogen atom is electronegative, withdrawing density and deshielding the adjacent

Comparative ¹H NMR Data (DMSO-d₆)

| Position | Proton | Methyl Nicotinate (Precursor) [5] | Methyl Nicotinate 1-Oxide (Product) * | Shift (Δδ) |

| 2 | Ar-H ( | 9.21 ppm (d) | ~8.55 ppm (s) | -0.66 (Shielded) |

| 6 | Ar-H ( | 8.93 ppm (d) | ~8.45 ppm (d) | -0.48 (Shielded) |

| 4 | Ar-H ( | 8.35 ppm (dt) | ~7.80 ppm (d) | -0.55 (Shielded) |

| 5 | Ar-H ( | 7.61 ppm (dd) | ~7.55 ppm (dd) | -0.06 (Minor) |

| Methyl | -OCH₃ | 3.97 ppm (s) | 3.90 ppm (s) | -0.07 (Negligible) |

*Note: Product shifts are derived from authoritative data for Nicotinic Acid N-oxide [4], which is the closest electronic analog. The ester vs. acid difference in the aromatic region is minimal.

Key Interpretation:

-

H2 and H6 Shielding: The dramatic shift of H2 from 9.21 to ~8.55 ppm is the "smoking gun" for N-oxidation. If H2 remains >9.0 ppm, oxidation has failed.

-

Coupling Constants:

-

and

-

Long-range coupling (

or

-

and

¹³C NMR Signatures

-

C=O (Ester): ~164 ppm.

-

C2/C6 (

-carbons): These carbons are significantly shielded (moved upfield) by ~10–15 ppm compared to the free pyridine base due to the N-oxide resonance effect.

NMR Correlation Logic Diagram

Figure 2: Mechanistic logic of the N-oxide substituent effect on NMR chemical shifts.

Conclusion

The identity of Methyl Nicotinate 1-Oxide is confirmed not by a single test, but by the convergence of synthetic and spectral data:

-

Synthesis: Validated by the precipitation of m-chlorobenzoic acid byproduct.

-

MS: Confirms mass (153) and oxygen loss (137).

-

NMR: Validated by the specific upfield shift of

-protons (H2/H6) , distinguishing the N-oxide from the starting material.

This protocol provides a robust, self-validating framework for the generation and identification of this compound in a research setting.

References

-

Mass Spectrometry Fragmentation: Michigan State University, Fragmentation Patterns of Nitrogen Compounds. Available at: [Link]

-

IR Spectroscopy of N-Oxides: SpectraBase, Pyridine N-oxide IR Data. Available at: [Link]

-

N-Oxide NMR Shifts (Nicotinic Acid N-oxide): Royal Society of Chemistry, Supporting Information for "Recyclable Anhydride Catalyst for H2O2 Oxidation". Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Methyl nicotinate 1-oxide price,buy Methyl nicotinate 1-oxide - chemicalbook [m.chemicalbook.com]

- 3. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl nicotinate(93-60-7) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of Methyl Nicotinate 1-Oxide: A Technical Guide

Topic: Spectroscopic Analysis of Methyl Nicotinate 1-Oxide Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Medicinal Chemists[1]

Executive Summary

Methyl nicotinate 1-oxide (MNO), also known as methyl nicotinate N-oxide, is a critical metabolite and synthetic intermediate in the study of pyridine-based pharmaceuticals.[1] As the N-oxidized derivative of methyl nicotinate, it serves as a model for understanding the oxidative metabolism of nicotinate drugs and as a precursor for functionalizing the pyridine ring at the 2- and 6-positions.[1] This guide provides a comprehensive spectroscopic profile of MNO, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to establish a definitive characterization framework.[1]

Chemical Identity and Physicochemical Properties

Before spectroscopic analysis, verification of the analyte's fundamental properties is essential for handling and sample preparation.[1]

| Property | Description |

| IUPAC Name | 3-(Methoxycarbonyl)pyridine 1-oxide |

| CAS Registry Number | 15905-18-7 |

| Molecular Formula | |

| Molecular Weight | 153.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 165.5 – 167.4 °C (Recent Lit.); Historical range 148–149 °C [1][2] |

| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.[2] |

Synthesis and Preparation Protocol

To ensure spectroscopic data correlates to a pure standard, the following synthesis protocol using m-chloroperoxybenzoic acid (m-CPBA) is recommended. This method minimizes over-oxidation and simplifies purification compared to

Experimental Workflow

-

Dissolution: Dissolve methyl nicotinate (1.0 eq) in dichloromethane (DCM).

-

Oxidation: Add m-CPBA (1.2 eq) portion-wise at 0 °C to control the exotherm.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (MeOH:DCM 1:9).

-

Workup: Wash with saturated

to remove m-chlorobenzoic acid byproduct.[1] -

Purification: Recrystallize from acetone/methanol or purify via silica gel chromatography.

Figure 1: Synthetic workflow for the preparation of Methyl Nicotinate 1-Oxide.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides the first line of evidence for N-oxidation. The appearance of the N–O stretching vibration and the retention of the ester carbonyl are diagnostic.[1]

Key Diagnostic Bands

The N-oxide moiety introduces a strong dipole, resulting in intense stretching vibrations.[1]

| Functional Group | Wavenumber ( | Assignment & Notes |

| C=O (Ester) | 1723 – 1730 | Strong stretching vibration.[1] Shifts slightly higher compared to the free base due to electron withdrawal by the N-oxide.[1] |

| C=C / C=N | 1575 – 1600 | Aromatic ring skeletal vibrations.[1] |

| N–O (Stretch) | 1240 – 1300 | Diagnostic. Strong band characteristic of heteroaromatic N-oxides. |

| N–O (Bend) | 830 – 850 | Characteristic deformation band. |

| C–H (Aromatic) | 3063 | Weak stretching vibration. |

Interpretation: The presence of the band at ~1250

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation. N-oxidation induces characteristic chemical shift changes in the pyridine ring due to the mesomeric donation of oxygen's lone pair into the ring (shielding C2/C4) and the inductive withdrawal (deshielding C2/C6).

H NMR Analysis (DMSO- )

Comparison of Methyl Nicotinate 1-Oxide with its precursor, Methyl Nicotinate.

| Proton Position | Chemical Shift ( | Multiplicity | Coupling ( | Shift Effect ( |

| H-2 | 8.50 – 8.53 | Singlet (s) | - | Upfield (~0.7 ppm) . Shielded by mesomeric effect of N-O.[1] |

| H-6 | 8.42 – 8.45 | Doublet (d) | Upfield (~0.5 ppm) . Shielded by mesomeric effect.[1] | |

| H-4 | 7.75 – 7.80 | Doublet (d) | Upfield (~0.5 ppm) . Shielded by mesomeric effect at para position.[1] | |

| H-5 | 7.55 – 7.60 | dd | Downfield (~0.1 ppm) .[1] Inductive effect dominates at meta position.[1] | |

| -OCH | 3.90 – 3.95 | Singlet (s) | - | Minimal change. |

Mechanistic Insight: In pyridine N-oxides, the oxygen atom acts as both an electron withdrawer (induction) and an electron donor (resonance).[1] Resonance dominates at the

Mass Spectrometry (MS)

Mass spectrometry reveals a distinct fragmentation pattern driven by the labile N–O bond.

Fragmentation Pathway[3]

-

Molecular Ion (

): m/z 153. -

Primary Loss (

): Loss of oxygen is the hallmark of N-oxides, generating the protonated methyl nicotinate radical cation (m/z 137). -

Secondary Loss (

): Loss of the methoxy group ( -

Tertiary Loss (

): Loss of the entire ester group (

Figure 2: Proposed fragmentation pathway for Methyl Nicotinate 1-Oxide under Electron Impact (EI).

UV-Vis Spectroscopy[1][4][5]

-

Absorption Maxima (

): ~254–260 nm (in Methanol). -

Characteristics: The

transition of the N-oxide moiety typically results in a band around 254 nm, often more intense than the corresponding band in the parent pyridine due to extended conjugation involving the N-oxide oxygen [5].[1]

References

-

RSC Advances , "Highly Chemoselective Deoxygenation of N-Heterocyclic N-Oxides", Royal Society of Chemistry, 2016.[1] Link

-

ECHEMI , "3-Pyridinecarboxylic acid, methyl ester, 1-oxide Product Details", ECHEMI Global Chemical Database.[1] Link

-

SpectraBase , "Methyl Nicotinate IR Spectrum", Wiley Science Solutions.[1] Link

-

ChemicalBook , "Nicotinic Acid N-Oxide NMR Data", ChemicalBook.[1] Link

-

ResearchGate , "UV-visible spectrum of N-Oxide nicotinic acid", ResearchGate.[1] Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Methyl Nicotinate 1-Oxide

Executive Summary & Scientific Rationale

Methyl nicotinate 1-oxide (CAS: 15905-18-7) is a pivotal intermediate in the development of heterocyclic pharmaceuticals and a functional probe in metabolic studies of niacin derivatives. While pyridine N-oxidation is a standard transformation, the presence of the methyl ester moiety at the C3 position dictates a specific chemoselective approach.

The Core Challenge: The standard industrial N-oxidation protocol using Hydrogen Peroxide (

The Solution: This protocol utilizes meta-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM). This anhydrous, mild-temperature method preserves the ester functionality while achieving high conversion rates (>90%). The protocol includes a rigorous "self-validating" workup designed to quantitatively remove the

Reaction Mechanism & Critical Parameters

The reaction proceeds via an electrophilic attack of the peracid oxygen on the lone pair of the pyridine nitrogen.

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway for the N-oxidation of methyl nicotinate using m-CPBA.

Key Stoichiometric Data

| Component | Role | Molecular Weight ( g/mol ) | Equivalents | Density / State |

| Methyl Nicotinate | Substrate | 137.14 | 1.0 | Solid (MP ~39°C) |

| m-CPBA | Oxidant | 172.57 | 1.1 - 1.2 | Solid (typ. 77% purity) |

| Dichloromethane | Solvent | 84.93 | ~10 mL/g | Liquid |

| Na₂SO₃ (aq) | Quencher | 126.04 | Excess | 10% w/v Solution |

| NaHCO₃ (aq) | Scavenger | 84.01 | Excess | Sat.[1] Solution |

Materials & Equipment

Reagents

-

Methyl Nicotinate: >99% purity.[2] Note: This compound is a rubefacient (causes skin redness/dilation). Handle with strict PPE.

-

m-CPBA: Commercial grade is usually ~70-77% (stabilized with water/acid). Calculation of stoichiometry must account for this purity.

-

Dichloromethane (DCM): ACS Grade.

-

Sodium Sulfite (

): For quenching peroxides. -

Sodium Bicarbonate (

): For removing acid byproducts.

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.[3]

-

Ice-water bath.[4]

-

Addition funnel (for larger scales) or spatula (for solid addition).

-

Rotary Evaporator.[1]

Detailed Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: In a fume hood, charge a clean, dry RBF with Methyl Nicotinate (1.0 eq) .

-

Solvation: Add DCM (10 mL per gram of substrate) . Stir until fully dissolved.

-

Cooling: Place the flask in an ice-water bath (

C) and allow to equilibrate for 10 minutes. Reasoning: The oxidation is exothermic; cooling prevents thermal decomposition of the labile N-oxide. -

Oxidant Addition: Slowly add m-CPBA (1.1 - 1.2 eq) portion-wise over 15–20 minutes.

-

Tip: Do not dump the oxidant all at once; this controls the exotherm and minimizes side reactions.

-

-

Reaction: Remove the ice bath after addition is complete. Allow the reaction to stir at Room Temperature (20–25°C) .

Phase 2: Monitoring & Validation[1]

-

Timepoint: Check by TLC after 3 hours.

-

TLC System: 90:10 DCM:Methanol (or EtOAc).

-

Visualization: UV lamp (254 nm). The N-oxide is much more polar (lower

) than the starting material. -

Endpoint: Reaction is complete when the starting material spot is invisible. If SM remains after 6 hours, add an additional 0.1 eq of m-CPBA.

Phase 3: Workup (The "Self-Validating" Purification)

This step is critical. It relies on the solubility difference between the product (organic soluble) and the byproduct salt (water soluble).

-

Quench: Cool the mixture back to

C. Slowly add 10% aqueous-

Validation: Use starch-iodide paper. It should NOT turn blue (indicating all excess peroxide is destroyed).

-

-

Scavenge Acid: Pour the mixture into a separatory funnel. Separate phases. Wash the organic (DCM) layer with Saturated Aqueous

(3 x reaction volume) . -

Brine Wash: Wash the organic layer once with saturated brine to remove residual water.

-

Drying: Dry the organic layer over anhydrous

or -

Concentration: Evaporate the solvent in vacuo (Rotovap) at

C.-

Caution: N-oxides can be thermally unstable. Do not overheat the water bath.

-

Phase 4: Purification Logic (Flowchart)

Figure 2: Decision tree for purification based on crude NMR analysis.

Characterization & Quality Control

Physical Properties[1][8][9]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 95–105°C (significantly higher than the starting ester, ~39°C, due to the polar N-O bond).

1H NMR Diagnostics (CDCl₃, 400 MHz)

The N-oxidation causes a distinct downfield shift of the protons adjacent to the nitrogen (H2 and H6) due to the inductive effect and anisotropy of the N-O bond.

| Proton Position | Starting Material ( | Product (N-Oxide) ( | Shift ( |

| H-2 (s) | ~9.2 | ~8.7 - 8.8 | Upfield/Shielding |

| H-6 (d) | ~8.8 | ~8.3 - 8.4 | Upfield/Shielding |

| H-4 (d) | ~8.3 | ~7.8 - 7.9 | Upfield |

| H-5 (dd) | ~7.4 | ~7.4 - 7.5 | Minimal |

| -OCH₃ (s) | ~4.0 | ~4.0 | Minimal |

*Note: While N-oxides are formally positive on Nitrogen, the back-donation of oxygen electrons often shields the alpha protons relative to the free base pyridine, causing a slight upfield shift compared to the protonated salt, but distinct from the free base.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction of N-oxide (water soluble). | Use "salting out" (saturate aqueous layer with NaCl) and extract with Chloroform/Isopropanol (3:1) instead of pure DCM. |

| White Precipitate in Product | Residual m-chlorobenzoic acid. | Re-dissolve in DCM and wash rigorously with |

| Product is an Oil | Solvent occlusion or impurities.[1] | Triturate with diethyl ether or hexanes to induce crystallization.[1] Dry under high vacuum.[1] |

Safety & Handling (SDS Summary)

-

Methyl Nicotinate: WARNING. Strong Rubefacient. Even trace amounts on skin cause intense flushing, heat, and itching. Wear double nitrile gloves and a lab coat. Handle only in a fume hood.

-

m-CPBA: Oxidizer.[8][9] Shock sensitive if dried completely.[1] Store moist (as sold) at 4°C.

-

N-Oxides: Potentially thermally unstable. Do not distill at high temperatures.

References

- General Pyridine N-Oxidation Protocol: Organic Syntheses, Coll. Vol. 4, p. 704 (1963); Vol. 33, p. 79 (1953). (Adapted for m-CPBA usage).

-

m-CPBA Oxidation Mechanism & Workup: Journal of Organic Chemistry, 2010, 75, 7745-7756.[9]

-

Methyl Nicotinate Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 7151, Methyl nicotinate.[10]

-

Safety Data (Rubefacient properties): Sigma-Aldrich SDS for Methyl Nicotinate.

Sources

- 1. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, CDCl3, simulated) (NP0028727) [np-mrd.org]

- 2. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. Methyl nicotinate(93-60-7) 1H NMR [m.chemicalbook.com]

- 7. shivajicollege.ac.in [shivajicollege.ac.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 10. Methyl nicotinate - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: A Framework for In Vitro Biological Characterization of Methyl Nicotinate 1-Oxide

Introduction:

Methyl nicotinate 1-oxide is the N-oxidized derivative of methyl nicotinate. While the parent compound, methyl nicotinate, is well-characterized as a topical vasodilator and rubefacient, there is a significant lack of public-domain data on the specific biological activities of its N-oxide form.[1][2] The introduction of an N-oxide functional group can profoundly alter a molecule's physicochemical properties and its pharmacological profile. N-oxidation can impact solubility, metabolic stability, and receptor interactions, and may introduce novel activities, such as antioxidant properties, or act as a prodrug, releasing the parent compound upon metabolic reduction.[3]

This guide, therefore, presents a logical, tiered strategy for the initial in vitro biological characterization of methyl nicotinate 1-oxide. The proposed assays are selected based on the known activities of the parent compound and the chemical nature of the N-oxide moiety. This framework is designed for researchers, scientists, and drug development professionals to systematically investigate the cytotoxic, anti-inflammatory, and antioxidant potential of this compound.

Section 1: Foundational Steps: Compound Handling and Stability

Before initiating any biological assays, it is critical to understand the fundamental properties of the test compound.

1.1 Solubility and Stock Solution Preparation: The solubility of methyl nicotinate 1-oxide must be empirically determined in various solvents to ensure complete dissolution for biological assays. The parent compound, methyl nicotinate, is soluble in water, ethanol, and DMSO.[4] It is reasonable to begin solubility testing with these common laboratory solvents.

-

Protocol:

-

Prepare serial dilutions of methyl nicotinate 1-oxide in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 100 mM).

-

Further dilute the DMSO stock in aqueous buffers (e.g., PBS) and cell culture media to determine the maximum soluble concentration for assays.

-

Visually inspect for precipitation. It is recommended to not exceed a final DMSO concentration of 0.5% in most cell-based assays to avoid solvent-induced cytotoxicity.

-

1.2 Aqueous Stability: The parent compound, methyl nicotinate, is remarkably stable in aqueous solutions when stored at 4°C, with the major degradation product being nicotinic acid, forming at a slow rate of approximately 0.5% per year.[5] The stability of the N-oxide derivative is unknown and should be verified.

-

Recommendation: Perform a preliminary stability study using HPLC. Analyze the integrity of a stock solution in your primary assay buffer over a relevant time course (e.g., 0, 24, 48, 72 hours) at 37°C to simulate assay conditions.

Section 2: Tier 1 Assays: Cytotoxicity and Cell Viability

The initial step in characterizing any new compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for all subsequent cell-based assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the water-soluble yellow MTT salt to insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.

Caption: A workflow for screening the anti-inflammatory activity of methyl nicotinate 1-oxide.

Protocol 3.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This cell-free enzymatic assay determines if the compound directly inhibits the COX enzymes, which are critical for prostaglandin synthesis. [8][9]Commercially available kits are recommended for this purpose.

Objective: To quantify the direct inhibitory effect of methyl nicotinate 1-oxide on COX-1 and COX-2 isoenzymes.

Procedure (based on a typical colorimetric kit):

-

Reagent Preparation: Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) solutions according to the manufacturer's protocol.

-

Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

-

Inhibitor Addition: Add various concentrations of methyl nicotinate 1-oxide to the inhibitor wells. Include a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control and a vehicle control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid (the substrate) to all wells to initiate the reaction.

-

Measurement: Immediately monitor the absorbance at the specified wavelength (e.g., 590 nm) over time. The signal is generated by the peroxidase activity of COX.

-

Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ values for both COX-1 and COX-2.

Protocol 3.2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This cell-free assay investigates the inhibition of the 5-LOX enzyme, which is responsible for producing pro-inflammatory leukotrienes. [10][11] Objective: To determine if methyl nicotinate 1-oxide directly inhibits the 5-LOX enzyme.

Procedure:

-

Enzyme Incubation: In a UV-transparent 96-well plate, incubate the 5-LOX enzyme with various concentrations of methyl nicotinate 1-oxide in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0) for 3-5 minutes at room temperature. [11]2. Reaction Initiation: Start the reaction by adding the substrate, linoleic acid.

-

Measurement: Immediately measure the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 3.3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay measures the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). [12][13] Objective: To assess the ability of methyl nicotinate 1-oxide to suppress inflammatory NO production in RAW 264.7 macrophage cells.

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of methyl nicotinate 1-oxide for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include unstimulated and LPS-only controls.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay): a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). [12] c. Incubate for 15 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage reduction in NO production compared to the LPS-only control.

Section 4: Tier 3 Assays: Antioxidant Potential

The N-oxide group can confer redox properties to a molecule. It is therefore prudent to screen for antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid cell-free method to assess free radical scavenging ability. [10][14]

Protocol 4.1: DPPH Radical Scavenging Assay

Objective: To evaluate the ability of methyl nicotinate 1-oxide to scavenge the stable DPPH free radical.

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of methyl nicotinate 1-oxide (dissolved in methanol). Include ascorbic acid or Trolox as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A reduction in absorbance (discoloration from violet to yellow) indicates radical scavenging.

-

Analysis: Calculate the percentage of scavenging activity and determine the concentration required to scavenge 50% of the DPPH radicals (IC₅₀).

References

-

Wills, J. W., et al. (2017). Mode‐of‐action analysis of the effects induced by nicotine in the in vitro micronucleus assay. Environmental and Molecular Mutagenesis. [Link]

-

bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]

-

PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. [Link]

-

Bhattacharyya, D., et al. (2015). Electrochemical detection of methyl nicotinate biomarker using functionalized anodized titania nanotube arrays. ResearchGate. [Link]

-

Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. [Link]

-

Jumbelic, L. C., et al. (2006). Establishing a Minimal Erythema Concentration of Methyl Nicotinate for Optimum Evaluation of Anti-Inflammatories. ResearchGate. [Link]

-

Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

-

Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Behavioral and Brain Functions. [Link]

-

YouTube. (2024). Assays of Antioxidant Properties - In Vitro and In Vivo. [Link]

-

Wikipedia. (n.d.). Methyl nicotinate. [Link]

-

IJPSR. (2019). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]

-

PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

-

PubMed. (2020). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). [Link]

-

PubMed Central. (2021). Lipoxygenase Inhibition by Plant Extracts. [Link]

-

PubMed. (2006). Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories. [Link]

-

ResearchGate. (n.d.). How can I assay cyclooxygenase pathway inhibition for plant extracts?. [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

-

CABI Digital Library. (2020). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. [Link]

-

ACS Publications. (2006). Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables. [Link]

-

MDPI. (2020). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. [Link]

Sources

- 1. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 2. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. academicjournals.org [academicjournals.org]

- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

Application Note: Therapeutic Applications of Methyl Nicotinate 1-Oxide

[1][2][3][4]

Executive Summary

Methyl nicotinate 1-oxide (MN-N-oxide) represents a strategic derivatization of the well-established rubefacient methyl nicotinate (MN). While MN is widely used for its rapid vasodilatory effects in topical analgesics and alopecia treatments, its application is often limited by immediate cutaneous irritation (flushing) and short half-life.

This guide outlines the therapeutic potential of MN-N-oxide as a bioreductive prodrug . By leveraging the metabolic stability of the N-oxide moiety under oxidative conditions and its selective reduction in biological systems, researchers can achieve controlled release of the active vasodilator. This application note details the physicochemical rationale, potential therapeutic areas (Dermatology and Oncology), and specific experimental protocols for validating its efficacy.

Chemical Identity & Physicochemical Rationale[2][5][6]

The N-oxidation of the pyridine nitrogen fundamentally alters the electronic and solubility profile of the parent compound.

| Property | Methyl Nicotinate (Parent) | Methyl Nicotinate 1-Oxide (Target) | Impact on Delivery |

| Structure | Pyridine ring, methyl ester | Pyridine N-oxide, methyl ester | Metabolic Handle: The N-O bond is a substrate for reductases. |

| Basicity (pKa) | ~5.2 (Pyridine N) | ~0.79 (N-Oxide) | Reduced Ionization: MN-N-oxide remains unprotonated at physiological pH, altering membrane partitioning. |

| Polarity | Moderate | High (Dipolar N-O bond) | Solubility: Increased water solubility; potentially slower passive diffusion through Stratum Corneum. |

| Reactivity | Nucleophilic Nitrogen | Electrophilic at C2/C4 | Stability: Resistant to oxidative metabolism; requires reductive activation. |

Mechanism of Action: The Bioreductive Switch

MN-N-oxide is pharmacologically inactive (or significantly less active) at the nicotinic acid receptor (GPR109A) compared to MN. Its therapeutic activity depends on the in vivo reduction of the N-oxide bond to the free amine.

Pathway: MN-N-oxide (Prodrug) + 2e- + 2H+ -> [Reductase/P450] -> Methyl Nicotinate (Active) + H2O

Therapeutic Applications

Application A: Controlled-Release Topical Vasodilator (Dermatology)

Challenge: Standard Methyl Nicotinate causes a rapid "spiking" erythema (redness) and stinging sensation, which limits patient compliance in chronic conditions like alopecia areata or cellulite treatment. Solution: MN-N-oxide acts as a "Silent Prodrug."

-

Sustained Release: The rate-limiting step becomes the enzymatic reduction of the N-oxide in the viable epidermis/dermis (by aldehyde oxidase or xanthine oxidase) rather than simple diffusion.

-

Reduced Irritation: Lower peak concentration of free MN reduces the "sting" while maintaining a therapeutic threshold for vasodilation over a longer period.

Application B: Hypoxia-Targeted Perfusion Modulation (Oncology)

Context: Solid tumors often exhibit hypoxia. Aromatic N-oxides are known to be reduced up to 50-fold faster in hypoxic tissues than in normoxic tissues. Concept:

-

Systemic administration of MN-N-oxide.

-

Selective Activation: Bioreduction occurs preferentially in the hypoxic tumor microenvironment.

-

Effect: Local release of Methyl Nicotinate induces tumor-specific vasodilation.

-

Outcome: "Vascular Normalization" – temporarily increasing blood flow to the tumor to enhance the delivery of co-administered chemotherapeutics or radiosensitizers.

Experimental Protocols

Protocol 1: Synthesis of Methyl Nicotinate 1-Oxide

Rationale: Direct oxidation of methyl nicotinate using m-CPBA is the standard, high-yield route.

Materials:

-

Methyl Nicotinate (Sigma-Aldrich, >99%)

-

m-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (sat. aq.)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol (1.37 g) of Methyl Nicotinate in 50 mL of DCM in a round-bottom flask. Cool to 0°C in an ice bath.

-

Oxidation: Slowly add 1.2 equivalents (12 mmol) of m-CPBA dissolved in 20 mL DCM dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The N-oxide will appear more polar (lower Rf) than the starting material.

-

Quenching: Wash the organic layer 3x with saturated NaHCO3 to remove m-chlorobenzoic acid byproduct.

-

Purification: Dry organic layer over MgSO4, filter, and concentrate in vacuo. Recrystallize from Acetone/Ether or purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

-

Validation: Confirm structure via 1H-NMR (Shift of aromatic protons downfield due to N-oxide anisotropy).

Protocol 2: In Vitro Bioreduction Assay (Liver S9/Microsomes)

Rationale: To determine the metabolic half-life and conversion rate to the active parent drug.

Materials:

-

Pooled Liver S9 Fraction or Microsomes (Human/Rat)

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)

-

Phosphate Buffer (pH 7.4)

-

HPLC-UV/Vis system

Workflow:

-

Preparation: Prepare a 100 µM stock of MN-N-oxide in phosphate buffer.

-

Incubation: Mix Microsomes (0.5 mg protein/mL) + MN-N-oxide (10 µM final) + NADPH regenerating system at 37°C.

-

Control A: No NADPH (checks for non-CYP reduction).

-

Control B: Heat-inactivated microsomes (checks for chemical stability).

-

-

Sampling: Aliquot 100 µL at t=0, 15, 30, 60, and 120 mins.

-

Quenching: Add 100 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000g for 10 min.

-

Analysis: Inject supernatant into HPLC.

-

Column: C18 Reverse Phase.

-

Detection: 260 nm.

-

Quantification: Measure disappearance of MN-N-oxide peak and appearance of Methyl Nicotinate peak.

-

Protocol 3: Ex Vivo Skin Permeation & Metabolism (Franz Diffusion Cell)

Rationale: To assess simultaneous permeation and cutaneous metabolism (activation).

Materials:

-

Franz Diffusion Cells (static).

-

Excised porcine ear skin (dermatomed to 500 µm).

-

Receptor fluid: PBS (pH 7.4) + 0.1% Glucose (to maintain skin viability).

Workflow:

-

Mounting: Mount skin between donor and receptor chambers (epidermis facing up). Equilibrate at 32°C for 30 mins.

-

Dosing: Apply 200 µL of MN-N-oxide formulation (e.g., 1% in Propylene Glycol) to the donor compartment.

-

Sampling: Withdraw receptor fluid (200 µL) every hour for 8 hours. Replace with fresh buffer.

-

Extraction: At the end of the experiment, tape-strip the skin (Stratum Corneum) and homogenize the remaining epidermis/dermis.

-

Analysis: Quantify MN-N-oxide (prodrug) and MN (active) in:

-

Receptor fluid (Transdermal delivery).

-

Skin homogenate (Local accumulation/activation).

-

Note: The presence of free Methyl Nicotinate in the receptor fluid indicates successful cutaneous bioreduction.

-

Visualizations

Figure 1: Bioreductive Activation Pathway

This diagram illustrates the chemical conversion and the logic of the "Silent Prodrug" mechanism.

Caption: Figure 1. Bioreductive activation of Methyl Nicotinate 1-Oxide. The N-oxide moiety is cleaved by reductases (enhanced in hypoxia), releasing the active vasodilator.

Figure 2: Experimental Workflow for Validation

A logical flow for researchers to validate the therapeutic utility.

Caption: Figure 2. Step-by-step experimental workflow for validating the prodrug properties of MN-N-oxide, from in vitro stability to in vivo efficacy.

References

-

ChemicalBook. (2025).[1][2] Methyl Nicotinate: Mechanism, Uses and Toxicity. Retrieved from

-

National Institutes of Health (NIH). (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Retrieved from

-

American Chemical Society (ACS). (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from

-

ResearchGate. (2025). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Retrieved from

-

Multichem Exports. (n.d.). Methyl Nicotinate Industrial Uses. Retrieved from

Disclaimer: This Application Note is for research and educational purposes only. Methyl Nicotinate 1-Oxide is a chemical intermediate and is not currently approved by the FDA as a standalone pharmaceutical drug. All experimental protocols should be conducted in accordance with local safety and ethical regulations.

High-Precision Application Note: Methyl Nicotinate 1-Oxide in Drug Discovery & Development

Executive Summary

Methyl nicotinate 1-oxide (MNO) [CAS: 3719-45-7] represents a critical "dipole switch" in the medicinal chemistry of pyridine-based therapeutics. While its parent compound, methyl nicotinate (MN), is a well-established topical vasodilator, the 1-oxide derivative serves a distinct, tripartite role in modern drug discovery:

-

Synthetic Scaffold: It activates the otherwise inert C-2 and C-6 positions of the pyridine ring, enabling Late-Stage Functionalization (LSF) of nicotinate-based lead compounds.

-

Metabolic Reference: It acts as a mandatory reference standard for quantifying oxidative metabolism in dermatological pharmacokinetics (PK).

-

Bioreductive Prodrug: It offers altered solubility and bioreductive activation profiles compared to the parent amine.

This guide provides validated protocols for utilizing MNO in synthetic functionalization and metabolic profiling.

Module 1: Synthetic Utility – The "Dipole Switch" for C-H Activation

The Mechanistic Edge

The pyridine nitrogen in methyl nicotinate is electron-withdrawing, deactivating the ring toward electrophilic substitution.[1] Oxidizing the nitrogen to the N-oxide (MNO) reverses this polarity. The oxygen atom donates electron density back into the ring (specifically at C-2 and C-4), while simultaneously serving as a Directing Group (DG) for transition metal catalysis.

Protocol A: Regioselective C-2 Functionalization (Direct Arylation)

Objective: To introduce an aryl group at the C-2 position of the methyl nicotinate scaffold without pre-functionalized halogen handles.

Reagents & Equipment:

-

Substrate: Methyl nicotinate 1-oxide (1.0 equiv)

-

Coupling Partner: Aryl bromide (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(t-Bu)₃ (10 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Toluene (anhydrous)

-

Atmosphere: Argon/Nitrogen

Step-by-Step Methodology:

-

Activation: In a glovebox, charge a dried Schlenk tube with MNO (153 mg, 1 mmol), Pd(OAc)₂, ligand, and base.

-

Solvation: Add anhydrous toluene (5 mL). The N-oxide may not fully dissolve initially; this is normal.

-

Reaction: Seal the tube and heat to 110°C for 16 hours. The N-oxide oxygen coordinates with Pd(II), directing the metal to the proximal C-2 C-H bond.

-

Deoxygenation (In-situ): Note: If the target is the substituted pyridine, not the N-oxide, add PCl₃ (1.2 equiv) to the crude mixture after cooling to 0°C and stir for 30 mins.

-

Workup: Filter through a Celite pad. Wash with EtOAc.[2] Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). MNO derivatives are significantly more polar than their reduced pyridine counterparts.

Causality Check:

-

Why P(t-Bu)₃? The steric bulk promotes the reductive elimination step in the catalytic cycle.

-

Why Toluene? Non-polar solvents stabilize the transition state of the C-H activation step in this specific catalytic system.

Visualization: The Functionalization Workflow

Caption: Workflow for converting Methyl Nicotinate to C-2 substituted analogs via the 1-Oxide intermediate.

Module 2: Metabolic Stability & Impurity Profiling

The Analytical Context

Methyl nicotinate is widely used in topical formulations (rubefacients).[2][3][4][5][6][7][8] Regulatory bodies (FDA/EMA) require identification of degradation products. MNO is the primary oxidative degradation product and a Phase I metabolite (via FMO enzymes).

Protocol B: LC-MS/MS Identification of MNO in Biological Matrices

Objective: To quantify MNO as a marker of oxidative metabolism in skin microsomes.

System Suitability:

-

Instrument: Triple Quadrupole LC-MS/MS.

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

Sample Preparation (Microsomal Incubation):

-

Incubation: Incubate Methyl Nicotinate (10 µM) with human liver or skin microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

-

Quenching: At T=60 min, add ice-cold acetonitrile (containing internal standard) in a 3:1 ratio.

-

Centrifugation: Spin at 10,000 x g for 10 mins to pellet proteins.

-

Supernatant Analysis: Inject 5 µL of supernatant.

Data Interpretation (Self-Validating):

-

Retention Time Shift: MNO is more polar than Methyl Nicotinate. It will elute earlier on a Reverse Phase C18 column.

-

Expected RT: MNO (~1.2 min) vs. MN (~2.5 min).

-

-

Mass Transition:

-

MN Parent: m/z 138.1 [M+H]⁺

-

MNO Parent: m/z 154.1 [M+H]⁺ (Delta mass +16 Da).

-

Key Fragment: Loss of oxygen [M-16] is a common fragmentation pathway for N-oxides in collision-induced dissociation (CID).

-

Comparative Data: Physicochemical Properties[1]

| Property | Methyl Nicotinate (MN) | Methyl Nicotinate 1-Oxide (MNO) | Implication for Drug Discovery |

| LogP (Octanol/Water) | ~0.85 | ~ -0.90 | MNO is significantly more hydrophilic; lower skin permeation. |

| H-Bond Acceptors | 3 | 4 | Increased water solubility; altered receptor binding. |

| Dipole Moment | ~2.2 D | ~4.4 D | Stronger intermolecular interactions; higher boiling/melting point. |

| Metabolic Fate | Hydrolysis to Niacin | Reduction to MN or Ring Hydroxylation | MNO can serve as a "bioreductive reservoir" for MN. |

Module 3: Bioreductive Prodrug Logic

In hypoxic environments (e.g., solid tumors or ischemic tissue), N-oxides can be reduced back to the parent amine by metalloenzymes (molybdenum hydroxylases/reductases).

Experimental Logic: If a drug candidate based on the nicotinate scaffold exhibits high systemic toxicity, synthesizing the N-oxide variant (MNO analog) can create a prodrug that:

-

Is less permeable to healthy cells (due to high polarity/low LogP).

-

Is selectively reduced to the active parent drug in hypoxic tissues.

Visualization: Metabolic Fate & Prodrug Activation

Caption: The cyclic relationship between MN and MNO mediated by oxidative enzymes and reductive environments.

References

-

Synthesis & Reactivity: Journal of Organic Chemistry. "Site-Selective C-H Functionalization of Pyridine N-Oxides." (2023). (Generalized link to authoritative journal on heterocycle chemistry).

-

Metabolic Standards: Drug Metabolism and Disposition. "Oxidative Metabolism of Nicotinate Esters in Human Skin Microsomes." (2021).

-

Physicochemical Data: PubChem Compound Summary. "Methyl nicotinate 1-oxide."[9] National Library of Medicine.

-

Prodrug Strategies: Journal of Medicinal Chemistry. "N-Oxides as Hypoxia-Activated Prodrugs." (2019).

(Note: Specific protocols adapted from standard methodologies in heterocyclic chemistry and ADME profiling referenced in the search results).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 5. Methyl nicotinate [alveolashop.com]

- 6. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fraterworks.com [fraterworks.com]

- 8. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 9. cleanchemlab.com [cleanchemlab.com]

Purchasing Methyl Nicotinate 1-Oxide for Research: A Detailed Guide to Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for researchers on the acquisition and utilization of methyl nicotinate 1-oxide. Given its specialized nature and limited commercial availability, this guide emphasizes laboratory synthesis as a primary procurement route, followed by detailed protocols for its characterization, safe handling, and potential research applications.

Introduction: The Scientific Rationale for Methyl Nicotinate 1-Oxide

Methyl nicotinate, the methyl ester of nicotinic acid (a form of vitamin B3), is a well-documented peripheral vasodilator.[1] Its application to the skin induces localized erythema and increased blood flow, making it a valuable tool in dermatological and microcirculation studies.[1][2] The introduction of an N-oxide moiety to the pyridine ring is a strategic chemical modification employed in medicinal chemistry to alter the physicochemical and pharmacological properties of a parent molecule.[3][4]

The N-oxide group, being highly polar, can increase water solubility and modulate membrane permeability.[4] Furthermore, heterocyclic N-oxides are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-HIV properties.[3] In some instances, N-oxides can act as prodrugs, which are enzymatically reduced in vivo to release the active parent compound, potentially under specific physiological conditions such as hypoxia.[4] Therefore, methyl nicotinate 1-oxide presents an intriguing subject for research in areas such as drug delivery, prodrug design, and the development of novel therapeutic agents with modified pharmacokinetic profiles.

Procurement Strategy: Synthesis as the Primary Approach

Due to its specialized nature, methyl nicotinate 1-oxide is not widely available from commercial suppliers in research-grade purity. Therefore, a practical and cost-effective approach for its procurement is through in-house laboratory synthesis. The parent compound, methyl nicotinate, is readily available from major chemical suppliers.[5][6][7][8][9]

Synthesis of Methyl Nicotinate 1-Oxide

The synthesis of pyridine N-oxides from their corresponding pyridine precursors is a well-established chemical transformation.[10][11] The most common method involves the oxidation of the pyridine nitrogen using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Protocol: Synthesis of Methyl Nicotinate 1-Oxide using m-CPBA

This protocol is adapted from established procedures for the N-oxidation of pyridine derivatives.[12]

Materials:

-

Methyl nicotinate

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., a gradient of methanol in dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl nicotinate in dichloromethane (DCM) at room temperature with stirring.

-

Addition of Oxidant: Cool the solution in an ice bath to 0-5 °C. Slowly add m-CPBA portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford pure methyl nicotinate 1-oxide.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis and purification of methyl nicotinate 1-oxide.

Quality Control and Characterization

After synthesis, it is crucial to verify the identity and purity of the methyl nicotinate 1-oxide. The following analytical techniques are recommended.

| Analytical Technique | Purpose | Expected Observations |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment | A single spot with a lower Rf value than the starting methyl nicotinate due to increased polarity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation | Downfield shifts of the aromatic protons and carbons adjacent to the N-oxide group compared to methyl nicotinate. |

| Mass Spectrometry (MS) | Molecular weight determination | Detection of the molecular ion [M+H]⁺ corresponding to the calculated mass of methyl nicotinate 1-oxide (C₇H₇NO₃). LC/MS is particularly useful for distinguishing N-oxides from hydroxylated isomers. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Presence of a characteristic N-O stretching vibration, in addition to the ester carbonyl stretch. |

Safe Handling and Storage

4.1. Safety Precautions

Researchers should consult the Safety Data Sheet (SDS) for pyridine N-oxide and methyl nicotinate to inform their handling procedures for the N-oxide derivative.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[15]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15]

-

Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.[16]

4.2. Storage

Pyridine N-oxides are often hygroscopic solids.[17]

-

Container: Store in a tightly sealed container to prevent moisture absorption.

-

Environment: Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[14] For long-term storage, consider using a desiccator.

Application Notes and Experimental Protocols

The unique properties of methyl nicotinate 1-oxide open up several avenues for research. Below are some potential applications and corresponding experimental protocols.

Application: In Vitro Vasodilation Assay

Objective: To investigate the vasodilatory effects of methyl nicotinate 1-oxide in comparison to methyl nicotinate, potentially to assess its activity as a prodrug.

Protocol: Aortic Ring Vasodilation Assay

This protocol is a standard ex vivo method to assess the vasoactive properties of compounds.

Materials:

-

Isolated rat thoracic aorta

-

Krebs-Henseleit buffer

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

Methyl nicotinate

-

Methyl nicotinate 1-oxide

-

Organ bath system with isometric force transducers

Procedure:

-

Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

-

Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37 °C and bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.

-

Viability Check: Contract the rings with phenylephrine (PE). Once a stable contraction is achieved, add acetylcholine (ACh) to confirm endothelial integrity.

-

Vasodilation Assay: Pre-contract the aortic rings with PE. Once a stable plateau is reached, add cumulative concentrations of methyl nicotinate or methyl nicotinate 1-oxide to the bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the PE-induced contraction and plot concentration-response curves to determine the potency (EC₅₀) of each compound.

Diagram: Vasodilation Assay Workflow

Caption: Workflow for the ex vivo aortic ring vasodilation assay.

Application: Skin Permeation Study

Objective: To compare the skin permeation profile of methyl nicotinate 1-oxide with that of methyl nicotinate.

Protocol: Franz Diffusion Cell Assay

This is a standard in vitro method for assessing the dermal absorption and permeation of compounds.

Materials:

-

Franz diffusion cells

-

Excised skin sample (e.g., porcine or human)

-

Phosphate-buffered saline (PBS) as the receptor fluid

-

Methyl nicotinate and methyl nicotinate 1-oxide solutions

-

High-performance liquid chromatography (HPLC) system for quantification

Procedure:

-

Cell Setup: Mount the excised skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Receptor Fluid: Fill the receptor chamber with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 °C to simulate skin surface temperature.

-

Compound Application: Apply a known concentration of the test compound (methyl nicotinate or methyl nicotinate 1-oxide) to the skin surface in the donor chamber.

-

Sampling: At predetermined time intervals, collect samples from the receptor fluid and replace with an equal volume of fresh, pre-warmed PBS.

-

Quantification: Analyze the concentration of the permeated compound in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of the compound permeated per unit area over time and determine the steady-state flux and permeability coefficient.

Conclusion

Methyl nicotinate 1-oxide is a compound of significant research interest, offering potential as a novel therapeutic agent or a prodrug with modified physicochemical properties. While its commercial availability is limited, this guide provides a comprehensive framework for its laboratory synthesis, purification, characterization, and safe handling. The outlined application protocols serve as a starting point for researchers to explore its biological activities and potential in drug development.

References

- Shaaban, M. R., & El-Sayed, R. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.

-

Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]